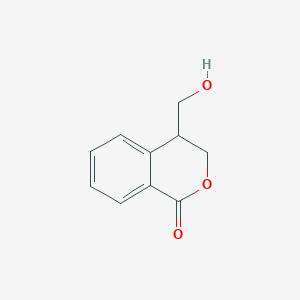

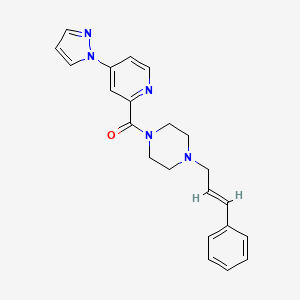

![molecular formula C14H19N5O2 B2502420 1,7-二甲基-3-戊基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 922470-18-6](/img/structure/B2502420.png)

1,7-二甲基-3-戊基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

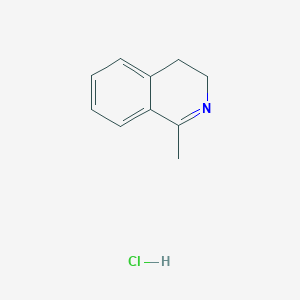

The compound 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine, which is a fused heterocyclic compound that combines the structures of imidazole and purine. This class of compounds is of significant interest due to their potential pharmaceutical applications and their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazopurine derivatives can be complex, involving multiple steps and requiring careful selection of starting materials and reaction conditions. Paper describes a novel route to imidazoles, which are key intermediates in the synthesis of purines. This method could potentially be adapted for the synthesis of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by selecting appropriate starting materials and reaction conditions that would introduce the necessary functional groups and side chains at the correct positions on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazopurine derivatives is characterized by a fused ring system that includes nitrogen atoms at key positions, which can affect the electronic and steric properties of the molecule. Paper discusses the synthesis and molecular structure of a related compound, 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, and provides insights into the conformational dynamics of such molecules. The molecular structure of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would likely exhibit similar characteristics, with potential implications for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazopurine derivatives can participate in various chemical reactions, depending on the functional groups present and the overall molecular structure. Electrophilic substitutions, nucleophilic additions, and cyclization reactions are common. Paper describes a novel method for the synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which involves the electrophilic N-amination of 3H-imidazoles. Such reactions could be relevant for further functionalization of the 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopurine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds in pharmaceutical applications. The synthesis of related compounds, as described in paper , provides information on the intramolecular alkylation reactions that can be used to modify the physical and chemical properties of imidazopurine derivatives. The specific properties of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would need to be determined experimentally, but insights can be gained from the behavior of structurally similar compounds.

科学研究应用

合成生物学中的非天然碱基对

合成生物学中用于研究非天然碱基对(超越标准沃森-克里克碱基对)的研究强调了形状互补性、堆叠能力和氢键模式的重要性。该研究开发了由咪唑并[5',4':4,5]吡啶并[2,3-d]嘧啶组成的非天然碱基对,这些碱基对被认为是环扩展嘌呤。这些碱基对表现出四个非规范氢键,并且在单核苷酸插入和 PCR 中被识别为互补碱基对,表明它们在扩展遗传密码和合成生物学应用中的潜力 (Saito-Tarashima & Minakawa, 2018).

医药化学中的乙内脲衍生物

乙内脲在结构上与其咪唑环相关,是药物化学中首选的支架,这由乙内脲支架在药物发现中的重要性所支持。这篇综述讨论了乙内脲的生产及其在治疗和农用化学应用中的重要性,重点介绍了它在合成具有潜在医学应用的非天然氨基酸中的作用 (Shaikh 等,2023).

咪唑衍生物和抗肿瘤活性

咪唑衍生物,包括双(2-氯乙基)氨基衍生物和咪唑基肽,在抗肿瘤活性方面已显示出前景。这篇综述涵盖了已进行临床前测试的结构,表明咪唑衍生物在开发新的抗肿瘤药物和探索具有多种生物学特性的化合物方面具有潜力 (Iradyan 等,2009).

咪唑并[1,2-b]哒嗪在药物化学中

咪唑并[1,2-b]哒嗪支架是一个重要的杂环核,提供各种生物活性分子,包括成功的激酶抑制剂泊纳替尼。这篇综述详细介绍了含咪唑并[1,2-b]哒嗪衍生物的构效关系,表明咪唑相关支架在药物发现中的多功能性 (Garrido 等,2021).

作用机制

Target of Action

Imidazole derivatives have been found to interact with a wide range of biological targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit the growth of bacteria, while others have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby inhibiting their growth .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds .

Result of Action

The result of the action of imidazole derivatives can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit the growth of bacteria, while others have been found to inhibit the growth of cancer cells .

Action Environment

The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all influence the action of these compounds .

属性

IUPAC Name |

4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-4-5-6-7-18-12(20)10-11(17(3)14(18)21)16-13-15-9(2)8-19(10)13/h8H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWOYMLEVSFSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

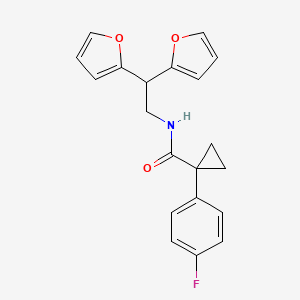

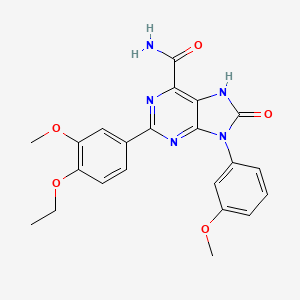

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

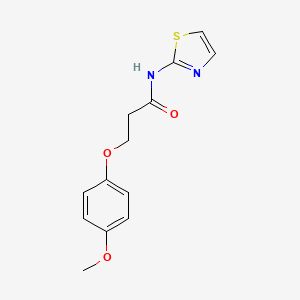

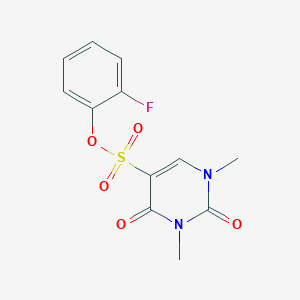

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)

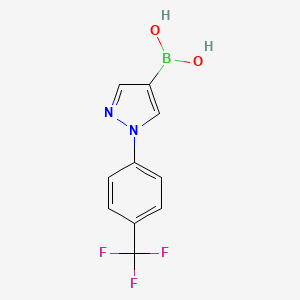

![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)

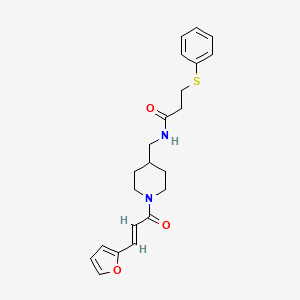

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)